molecular formula C10H8N2O3 B2896060 methyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate CAS No. 2460750-69-8

methyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate

Cat. No.: B2896060
CAS No.: 2460750-69-8
M. Wt: 204.185
InChI Key: XPFJDMYTZUHGCO-UHFFFAOYSA-N
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Description

methyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . Another method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and solvent-free reactions with basic alumina has been explored for related naphthyridine derivatives .

Chemical Reactions Analysis

Types of Reactions: methyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities .

Scientific Research Applications

methyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Biological Activity

Methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies illustrating its efficacy.

Chemical Structure and Properties

The molecular formula of methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate is C11H10N2O3C_{11}H_{10}N_{2}O_{3}, with a molecular weight of approximately 218.21 g/mol. The compound features a bicyclic naphthyridine core with a carboxylate group and a ketone functional group, which contribute to its reactivity and biological properties.

Table 1: Structural Features of Methyl 5-Oxo-5,6-Dihydro-1,6-Naphthyridine-8-Carboxylate

FeatureDescription
Core StructureNaphthyridine
Functional GroupsMethyl, Carboxylate, Ketone
Molecular Weight218.21 g/mol

Biological Activity

Naphthyridine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiparasitic, and anticancer properties. The specific biological activities of methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate are still under investigation; however, related compounds have shown promising results.

Antimicrobial Activity

Research indicates that naphthyridine derivatives can possess significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MIC) in the low microgram range against various pathogens.

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

CompoundMIC (µg/mL)Activity Type
Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-0.25Antimicrobial
Ethyl 2-methyl-5-oxo-5,6-dihydro0.50Antimicrobial
Halogenated NaphthyridinesVariesAntitumor

Antiparasitic Activity

A series of studies have highlighted the antiparasitic potential of naphthyridine derivatives against Leishmania spp. For example, an early compound in this class demonstrated moderate efficacy in murine models of visceral leishmaniasis but suffered from poor tolerability due to rapid metabolism.

Case Study: Efficacy in Leishmaniasis Models

In a study assessing the efficacy of methyl derivatives in treating leishmaniasis:

  • Compound Tested : Methyl 6-amino derivative.
  • Dosage : Administered intraperitoneally at varying doses.
  • Results : Showed a reduction in parasite load by approximately 46% compared to standard treatments which achieved over 99% reduction .

The mechanism by which naphthyridine derivatives exert their biological effects often involves interaction with specific biochemical pathways:

  • Metal Sequestration : Some compounds have been observed to sequester divalent metal cations, which is crucial for their antiparasitic activity.
  • Inhibition of Enzymatic Pathways : Certain derivatives inhibit key enzymes involved in pathogen metabolism.
  • Cell Membrane Disruption : Antimicrobial activity may arise from disrupting bacterial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of naphthyridine derivatives. Modifications at key positions on the naphthyridine ring can enhance potency and selectivity.

Key Findings from SAR Studies:

  • Substitution at the 6-position with amino or halogen groups tends to increase antimicrobial activity.
  • Removal or alteration of the carboxylate group can significantly reduce effectiveness against target pathogens .

Properties

IUPAC Name

methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-5-12-9(13)6-3-2-4-11-8(6)7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFJDMYTZUHGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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